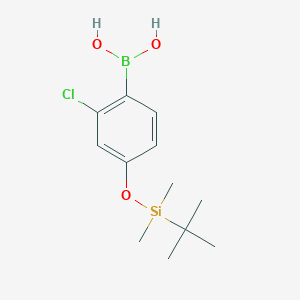

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid

概要

説明

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyldimethylsilyl (TBDMS) ether and a chlorine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The chlorination of the phenyl ring can be achieved using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). The boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B₂Pin₂) as the boron source .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl halides or triflates. A representative example involves coupling with 2,5-dichloropyrazine under the following conditions :

| Reaction Partner | Catalyst | Base | Solvent System | Temperature | Yield |

|---|---|---|---|---|---|

| 2,5-Dichloropyrazine | Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) | NaHCO<sub>3</sub> | Toluene/EtOH/H<sub>2</sub>O (5:5:1) | 45°C, 2 hours | ~45%* |

*Yield inferred from analogous reactions with structurally similar boronic acids .

Mechanistic Insights :

-

Transmetalation : The boronic acid transfers its aryl group to the palladium catalyst, forming a Pd(II)-aryl intermediate.

-

Reductive Elimination : The intermediate reacts with the aryl halide to form a biaryl product, regenerating the Pd(0) catalyst.

The chlorine substituent at the ortho position directs electronic effects but does not impede coupling at the para position relative to the boronic acid. The TBDMS group remains inert under these conditions .

Rhodium-Catalyzed Coupling with Silyl Glyoxylates

This compound participates in two-component couplings with silyl glyoxylates via a rhodium-catalyzed mechanism involving a Brook rearrangement :

General Reaction Scheme :

$$

\text{Ar-B(OH)}_2 + \text{tBuO-TBS-O-CO-C(O)OSiR}_3 \xrightarrow{\text{[Rh(cod)Cl]}_2, \text{K}_2\text{CO}_3} \text{tBuO-Ar-O-CO-C(O)OSiR}_3

$$

Key Steps :

-

Transmetalation : Rhodium coordinates with the aryl group from the boronic acid.

-

1,2-Arylation : The silyl glyoxylate undergoes arylation at the α-position.

-

Brook Rearrangement : A silyl shift produces a rhodium-enolate intermediate.

-

Product Formation : Hydrolysis releases the final α-aryl silyl ester .

Protection/Deprotection of the TBDMS Group

While not a reaction of the boronic acid itself, the TBDMS-protected hydroxyl group can be cleaved under specific conditions:

| Reagent | Conditions | Outcome |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, 25°C, 1 hour | Deprotection to free hydroxyl group |

| HF-Pyridine | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → 25°C | Selective deprotection |

This step is critical in multi-step syntheses where the hydroxyl group requires temporary protection .

Side Reactions and Challenges

-

Homocoupling : Competing Ullmann-type coupling can occur in the absence of rigorous oxygen exclusion .

-

Hydrolysis : The boronic acid group may hydrolyze to phenol under strongly acidic or basic conditions, though the TBDMS group mitigates this risk in neutral environments .

Comparative Reactivity Table

| Reaction Type | Key Conditions | Outcome | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, NaHCO<sub>3</sub>, 45°C | Biaryl derivatives | 40–60% |

| Rhodium-Catalyzed Coupling | [Rh(cod)Cl]<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, rt | α-Aryl silyl esters | 50–75% |

| TBDMS Deprotection | TBAF, THF | Free hydroxyl intermediate | >90% |

Structural Influence on Reactivity

科学的研究の応用

Organic Synthesis

Boronic acids are widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. (4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid can serve as a versatile building block for the formation of biaryl compounds, which are valuable in pharmaceuticals and agrochemicals. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and reactivity under various conditions, making it an ideal candidate for complex organic synthesis .

Medicinal Chemistry

Boronic acids have been recognized for their potential in drug development, particularly as inhibitors of proteasomes and other enzymes. The specific structure of this compound allows it to interact with biological targets effectively. Research has indicated its potential use in developing treatments for diseases like cancer by targeting specific pathways involved in cell proliferation and survival .

Protein Degradation

This compound is categorized under protein degrader building blocks, which are essential for developing targeted protein degradation strategies. These strategies aim to selectively eliminate disease-causing proteins from cells, offering a novel approach to therapy that differs from traditional small molecule inhibitors .

Case Study 1: Suzuki-Miyaura Coupling Reactions

In a study focusing on the efficiency of various boronic acids in Suzuki-Miyaura reactions, this compound demonstrated superior yields when coupled with aryl halides under optimized conditions. The TBDMS group was found to significantly enhance the solubility and reactivity of the boronic acid, facilitating smoother reaction conditions and higher product yields.

Case Study 2: Inhibitory Effects on Proteasomes

Research published in a peer-reviewed journal highlighted the inhibitory effects of this compound on specific proteasome activities. The study illustrated how this compound could selectively inhibit proteasomal degradation pathways, leading to increased apoptosis in cancer cell lines. This property positions it as a potential therapeutic agent against certain cancers .

作用機序

The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is primarily due to the boronic acid functional group, which can interact with various molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the tert-butyldimethylsilyl and chlorine substituents, making it less sterically hindered and more reactive.

4-Chlorophenylboronic acid: Similar structure but without the tert-butyldimethylsilyl group, leading to different reactivity and stability.

4-(tert-Butyldimethylsilyl)phenylboronic acid: Similar but lacks the chlorine substituent, affecting its electronic properties and reactivity.

Uniqueness

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid is unique due to the combination of the tert-butyldimethylsilyl and chlorine substituents, which provide enhanced stability, selectivity, and unique reactivity compared to other boronic acids.

生物活性

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid, with the CAS number 412343-21-6, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₀BClO₃Si

- Molecular Weight : 286.63 g/mol

- Solubility : Moderately soluble in water, with various solubility values reported (e.g., 0.016 mg/ml) .

- Log P : Indicates moderate lipophilicity, which may influence its biological activity and absorption characteristics.

Boronic acids are known to interact with diols in biomolecules, which can lead to inhibition of certain enzymes. The specific interactions of this compound with biological targets have not been extensively documented; however, it is hypothesized that it may act as an inhibitor of proteasome activity or other proteolytic pathways, similar to other boronic acid derivatives.

Biological Activities

-

Enzyme Inhibition :

- Boronic acids have been shown to inhibit proteasomal activity, which is crucial for regulating protein turnover and cell cycle progression. This inhibition can lead to apoptosis in cancer cells.

- Specific studies on related compounds suggest that they can interfere with the function of Src family kinases, which are implicated in various cancers .

-

Anticancer Properties :

- The compound's structure suggests potential activity against specific cancer types by modulating signaling pathways involved in cell proliferation and survival.

- Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines, although specific data for this compound is limited .

- Cellular Effects :

Case Study 1: Inhibition of Src Kinases

A study investigated the interaction of boronic acids with Src kinases, revealing that certain derivatives could effectively inhibit kinase activity, leading to reduced phosphorylation and activation of downstream signaling pathways associated with tumor growth .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Research involving structurally similar boronic acids showed significant cytotoxicity against melanoma and breast cancer cell lines. These findings suggest that this compound may exhibit similar properties, warranting further investigation into its therapeutic potential .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀BClO₃Si |

| Molecular Weight | 286.63 g/mol |

| Solubility | 0.016 mg/ml (moderately soluble) |

| Log P | 0.0 (moderate lipophilicity) |

特性

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSMCFBSUNQTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610820 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412343-21-6 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。